9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
“9-CL-2-(3,4-DI-MEO-PH)-5-(4-ME-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE” is a complex organic compound that belongs to the class of pyrazolobenzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-CL-2-(3,4-DI-MEO-PH)-5-(4-ME-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include chlorinating agents, methoxy reagents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
“9-CL-2-(3,4-DI-MEO-PH)-5-(4-ME-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE” can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, “9-CL-2-(3,4-DI-MEO-PH)-5-(4-ME-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets such as enzymes, receptors, and nucleic acids.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. This includes screening for activity against various diseases, such as cancer, infectious diseases, and neurological disorders.
Industry
In industrial applications, “9-CL-2-(3,4-DI-MEO-PH)-5-(4-ME-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE” may be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.
Mechanism of Action
The mechanism of action of “9-CL-2-(3,4-DI-MEO-PH)-5-(4-ME-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE” involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “9-CL-2-(3,4-DI-MEO-PH)-5-(4-ME-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE” include other pyrazolobenzoxazines and related heterocyclic compounds. Examples include:
- 2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
The uniqueness of “9-CL-2-(3,4-DI-MEO-PH)-5-(4-ME-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE” lies in its specific substitution pattern and the presence of unique functional groups. These structural features may confer distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H23ClN2O3 |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
9-chloro-2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H23ClN2O3/c1-15-4-6-16(7-5-15)25-28-21(19-13-18(26)9-11-22(19)31-25)14-20(27-28)17-8-10-23(29-2)24(12-17)30-3/h4-13,21,25H,14H2,1-3H3 |
InChI Key |
KTJAFMQHTUOKDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC(=C(C=C4)OC)OC)C5=C(O2)C=CC(=C5)Cl |
Origin of Product |
United States |
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